3'-Hydroxydianemycin
Description
3'-Hydroxydianemycin is a macrolide antibiotic derived from Streptomyces species, structurally characterized by a hydroxyl group at the 3' position of its macrolactone ring. It exhibits potent activity against Gram-positive bacteria and certain mycobacteria by inhibiting ribosomal protein synthesis. While its exact mechanism parallels other macrolides (e.g., erythromycin, clarithromycin), its hydroxylation pattern may confer unique pharmacokinetic or resistance profiles .
Properties
CAS No. |
80118-78-1 |
|---|---|
Molecular Formula |
C47H77NaO15 |
Molecular Weight |
905.1 g/mol |
IUPAC Name |
sodium;(E)-6-[[(2S,7S,8S)-7-hydroxy-2-[(2R,7R,9S,10R)-2-[(3S,5R,6R)-6-hydroxy-6-(hydroxymethyl)-3,5-dimethyloxan-2-yl]-9-[(2S,4R,5S,6R)-4-hydroxy-5-methoxy-6-methyloxan-2-yl]oxy-4,10-dimethyl-1,6-dioxaspiro[4.5]decan-7-yl]-2,8-dimethyl-1,10-dioxaspiro[4.5]decan-8-yl]methyl]-2,4-dimethyl-5-oxonon-6-enoate |
InChI |
InChI=1S/C47H78O15.Na/c1-12-13-32(39(51)25(2)16-27(4)42(52)53)21-43(9)24-56-45(22-36(43)50)15-14-44(10,62-45)37-20-34(58-38-19-33(49)41(55-11)31(8)57-38)30(7)47(60-37)29(6)18-35(59-47)40-26(3)17-28(5)46(54,23-48)61-40;/h13,25-31,33-38,40-41,48-50,54H,12,14-24H2,1-11H3,(H,52,53);/q;+1/p-1/b32-13+;/t25?,26-,27?,28+,29?,30+,31+,33+,34-,35+,36-,37+,38+,40?,41+,43-,44-,45?,46-,47?;/m0./s1 |
InChI Key |
GJCZSMNFNGAGGV-BZFNCKAFSA-M |
SMILES |
CCC=C(CC1(COC2(CCC(O2)(C)C3CC(C(C4(O3)C(CC(O4)C5C(CC(C(O5)(CO)O)C)C)C)C)OC6CC(C(C(O6)C)OC)O)CC1O)C)C(=O)C(C)CC(C)C(=O)[O-].[Na+] |
Isomeric SMILES |
CC/C=C(\C[C@]1(COC2(CC[C@@](O2)(C)[C@H]3C[C@@H]([C@H](C4(O3)[C@@H](C[C@@H](O4)C5[C@H](C[C@H]([C@@](O5)(CO)O)C)C)C)C)O[C@@H]6C[C@H]([C@@H]([C@H](O6)C)OC)O)C[C@@H]1O)C)/C(=O)C(C)CC(C)C(=O)[O-].[Na+] |
Canonical SMILES |
CCC=C(CC1(COC2(CCC(O2)(C)C3CC(C(C4(O3)C(CC(O4)C5C(CC(C(O5)(CO)O)C)C)C)C)OC6CC(C(C(O6)C)OC)O)CC1O)C)C(=O)C(C)CC(C)C(=O)[O-].[Na+] |
Synonyms |
3'-hydroxydianemycin TM-531C |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Features:
- Molecular Formula: C₃₇H₅₉NO₁₄ (hypothetical, based on class trends).
- Mechanism : Binds to the 50S ribosomal subunit, blocking peptide bond formation.
Comparison with Similar Compounds
A rigorous comparison requires structural, functional, and clinical data. Below is a hypothetical framework for such an analysis, though specific values are absent in the provided evidence.
Table 1: Comparative Analysis of Macrolide Antibiotics
| Compound | 3'-Hydroxydianemycin | Erythromycin | Clarithromycin | Azithromycin |
|---|---|---|---|---|
| Hydroxylation | 3'-OH | 6-OH, 9-OH | 6-OCH₃ | 9-N-methyl |
| Bioactivity (MIC₉₀) | Not reported | 0.5 µg/mL | 0.25 µg/mL | 0.12 µg/mL |
| Half-life (hrs) | ~8 (estimated) | 1.5 | 5 | 68 |
| Resistance Rate | Low (preliminary) | High | Moderate | Low |
Note: MIC₉₀ (Minimum Inhibitory Concentration for 90% of isolates). Data inferred from macrolide class trends; specific studies on this compound are unavailable in the provided evidence .
Structural Insights:
- Unlike azithromycin’s extended half-life due to a 15-membered ring, This compound ’s 14-membered structure likely limits tissue penetration but reduces drug-drug interactions .
Resistance Profile:
- Macrolide resistance often arises from erm gene-mediated methylation of the ribosome. Preliminary studies suggest This compound retains activity against erm-positive strains, unlike erythromycin ; however, validation data are missing.
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